2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile
Description
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile is a heterocyclic compound featuring a benzo[d]imidazolylidene core conjugated with a 3-oxopropanenitrile moiety and a 3-chlorophenyl substituent. This structure combines electron-withdrawing (nitrile, ketone) and aromatic (benzene, imidazole) groups, which may confer unique physicochemical and biological properties.
Properties
CAS No. |
476211-15-1 |
|---|---|
Molecular Formula |
C16H10ClN3O |
Molecular Weight |
295.73 |
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C16H10ClN3O/c17-11-5-3-4-10(8-11)15(21)12(9-18)16-19-13-6-1-2-7-14(13)20-16/h1-8,21H,(H,19,20)/b15-12- |
InChI Key |
XWLVHHMADQKJJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC(=CC=C3)Cl)O)C#N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile typically involves multi-step organic reactions. One common method includes the condensation of benzimidazole derivatives with chlorophenylacetonitrile under basic conditions. The reaction is often catalyzed by bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound is also prone to nucleophilic substitution reactions, especially at the chlorophenyl group, where nucleophiles can replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives where the chlorine atom is replaced by other nucleophiles.
Scientific Research Applications
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzimidazolylidene Core
a. Aryl Substituents
- 3-Chlorophenyl vs. Phenyl Groups :
The target compound’s 3-chlorophenyl group increases steric bulk and electron-withdrawing effects compared to phenyl-substituted analogs like 2-(1-(3-oxo-3-phenylpropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide (5cp) . Chlorine’s inductive effect may stabilize the imidazolylidene system, altering reactivity in nucleophilic additions or cyclization reactions .
- Heterocyclic Substituents :
Compounds such as 2-(1-(3-(1,3-dioxoisoindolin-2-yl)propyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide (5ce) feature a dioxoisoindolinyl group, which introduces additional hydrogen-bonding sites. This contrasts with the target compound’s simpler 3-chlorophenyl group, which lacks such interactions but offers greater synthetic accessibility .
b. Chain Length and Functional Groups
- Propanenitrile vs. Butanenitrile :
The target compound’s 3-oxopropanenitrile chain differs from 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile (C11H9N3O), which has a shorter butanenitrile chain. The longer chain in the former may enhance solubility in polar solvents but reduce thermal stability due to increased conformational flexibility .
- Bis-Heterocyclic Derivatives: Bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) derivatives incorporate a thieno[2,3-b]thiophene spacer, forming extended π-conjugated systems. These bis-compounds exhibit distinct electronic properties (e.g., redshifted UV-Vis absorption) compared to the monomeric target compound .
Physicochemical Properties
Biological Activity
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile, a compound characterized by its unique benzimidazole core, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 295.73 g/mol. Its structure features a benzimidazole moiety linked to a chlorophenyl group and a nitrile group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₀ClN₃O |
| Molecular Weight | 295.73 g/mol |
| CAS Number | 476211-15-1 |
| IUPAC Name | (Z)-2-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)-3-hydroxyprop-2-enenitrile |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of benzimidazole derivatives with chlorophenylacetonitrile under basic conditions, often catalyzed by sodium hydride or potassium carbonate in solvents like DMF or DMSO.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
The half-maximal inhibitory concentration (IC50) values indicate that certain derivatives of this compound have enhanced selectivity and potency against these cell lines . For instance, compounds derived from this structure have shown IC50 values in the micromolar range, suggesting promising anticancer potential.
The proposed mechanism of action involves the interaction of the benzimidazole core with specific molecular targets within cancer cells. This interaction potentially inhibits key enzymes and receptors involved in cell proliferation and survival pathways. The presence of the chlorophenyl group may enhance binding affinity, while the nitrile group can participate in hydrogen bonding interactions crucial for biological activity.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results indicate effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Further research is necessary to elucidate the specific mechanisms involved in its antimicrobial efficacy.
Case Studies
- Study on Anticancer Properties : A study published in PubMed evaluated a series of benzimidazole derivatives, including the target compound, showing significant cytotoxicity against HeLa and MCF-7 cells with IC50 values ranging from 5 to 20 µM for selected derivatives .
- Antimicrobial Evaluation : Research conducted on derivatives of this compound indicated notable inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Q & A
Q. Table 1. Structural Analogues and Biological Activities
Q. Table 2. Synthetic Route Optimization
| Condition | Yield (Reported) | Key Factor |
|---|---|---|
| DMF, 70°C, DMAP | 78% | Solvent polarity |
| THF, 60°C, no catalyst | 42% | Catalyst absence |
| DCM, RT, EDCI | <20% | Low temperature |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
